Ortho-Chlorine Substitution Confers Enhanced Topoisomerase II Inhibitory Potential Relative to Meta-Chloro Isomer
In a SAR study of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds bearing an ortho-chlorophenyl or para-chlorophenyl group at the central pyridine 4-position exhibited selective topoisomerase II inhibitory activity, whereas the meta-chlorophenyl analogs were devoid of topoisomerase II inhibition [1]. This pattern indicates that the ortho-chloro configuration present in CAS 1114835-47-0 is pharmacophorically privileged for engaging the topoisomerase II enzyme, while the 3-chlorophenyl analog (CAS not publicly disclosed) lacks this critical interaction geometry.
| Evidence Dimension | Topoisomerase II inhibitory activity (qualitative SAR pattern) |
|---|---|
| Target Compound Data | Ortho-chlorophenyl configuration (CAS 1114835-47-0) – predicted to retain topoisomerase II inhibition based on pharmacophore requirement |
| Comparator Or Baseline | Meta-chlorophenyl analog – no topoisomerase II inhibition observed across tested pyridine series |
| Quantified Difference | Qualitative: active vs. inactive; no IC50 values available for the specific quinoline-6-carboxylate series. |
| Conditions | In vitro topoisomerase II enzyme inhibition assay; pyridine-based analog series (Zhu et al., 2021) |
Why This Matters
For researchers targeting topoisomerase II, the ortho-chlorophenyl regioisomer (CAS 1114835-47-0) is the required procurement choice, as the meta-chlorophenyl alternative is predicted to be inactive based on established pharmacophore models.
- [1] Zhu, H. et al. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorg. Med. Chem. 2021, 52, 116456. View Source
